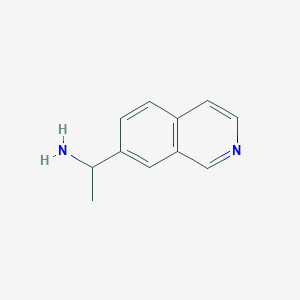

1-(Isoquinolin-7-yl)ethanamine

CAS No.:

Cat. No.: VC16007605

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2 |

|---|---|

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 1-isoquinolin-7-ylethanamine |

| Standard InChI | InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3 |

| Standard InChI Key | ZIFAZSAZUJPSCT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)C=CN=C2)N |

Introduction

1-(Isoquinolin-7-yl)ethanamine is an organic compound with the molecular formula C11H12N2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and is classified as an amine due to the presence of an amino group in its structure . This compound is of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules.

Synthesis Methods

The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be accomplished through several methods. The choice of synthetic route often depends on the desired purity, yield, and specific functional groups required for further chemical transformations. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in the efficiency of the synthesis.

Applications and Biological Activity

1-(Isoquinolin-7-yl)ethanamine participates in various chemical reactions that are essential for modifying its properties for specific applications in drug development and material science. It is hypothesized to modulate neurotransmitter systems or inhibit specific enzymes related to disease pathways. Further studies are necessary to elucidate the precise mechanisms involved.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate in the synthesis of bioactive molecules |

| Biological Activity | Potential modulation of neurotransmitter systems or enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume